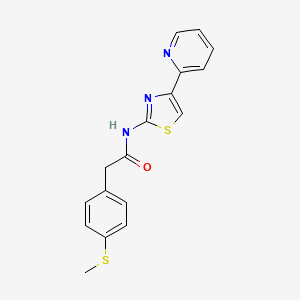

![molecular formula C6H8N4O2 B2399270 4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1551493-56-1](/img/structure/B2399270.png)

4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (THPTA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and biochemical research. THPTA is a heterocyclic compound that contains a triazole ring and a pyrimidine ring in its structure.

Scientific Research Applications

Synthesis of Polycondensed Heterocycles

Researchers have explored the reactivity of 2-aminosubstituted 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones, leading to selective quaternization and oxidative aromatization. This process forms imidazo and triazolopyrimidines, which are partially hydrogenated mesoionic heterocycles, indicating their utility in developing new heterocyclic compounds with potential biological activity (Chernyshev et al., 2015).

Crystal Structure and Hydrogen Bonding

The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in two crystal environments, highlighting its potential biological activity. The study reveals different supramolecular architectures due to hydrogen bonding and π-π stacking interactions, providing insights into the structural basis of its activity (Canfora et al., 2010).

Antimycobacterial Agents

Fluorinated derivatives of 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid have been synthesized as fluoroquinolone analogs, with certain compounds showing significant inhibitory activity against Mycobacterium tuberculosis H37Rv strain. This highlights the compound's potential as a scaffold for developing new antimycobacterial agents (Abdel-Rahman et al., 2009).

Diverse Biological Activities

[1,2,4]Triazolo[1,5-a]pyrimidines, including 4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, have been investigated for their biological activities. These compounds have shown a range of activities including antibacterial, antifungal, antiviral, antiparasitic, and anticancer, demonstrating their importance in medicinal chemistry (Pinheiro et al., 2020).

Synthesis and Fungicidal Activities

The synthesis of triazolopyrimidine-carbonylhydrazone derivatives starting from 5-amino-1,2,4-triazole-3-carboxylic acid ester and their evaluation for fungicidal activities have been reported. Some synthesized compounds exhibited excellent fungicidal activities, suggesting their potential utility in agricultural chemistry (Li De-jiang, 2008).

Mechanism of Action

Mode of Action

It’s known that many triazole derivatives have significant inhibitory effects . They often work by interacting with their targets and causing changes that inhibit the target’s function .

Biochemical Pathways

It’s known that many triazole derivatives can affect various biochemical pathways, leading to downstream effects .

Result of Action

It’s known that many triazole derivatives have significant inhibitory effects .

properties

IUPAC Name |

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-5(12)4-1-7-6-8-3-9-10(6)2-4/h3-4H,1-2H2,(H,11,12)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJFKYDYJBYZCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C(=NC=N2)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

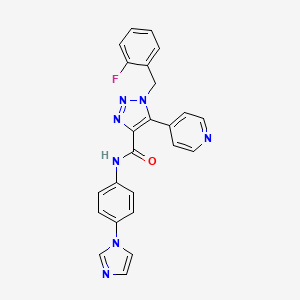

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

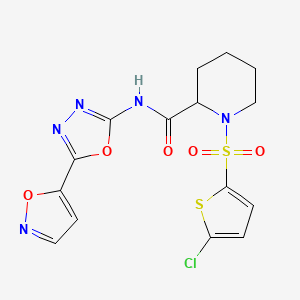

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)

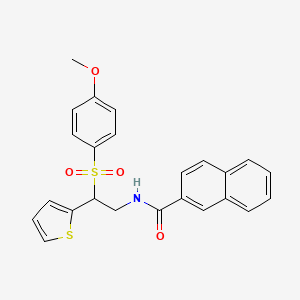

![1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2399195.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)

![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)

![5-[(4-Chlorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2399203.png)

![morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2399205.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)

![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)